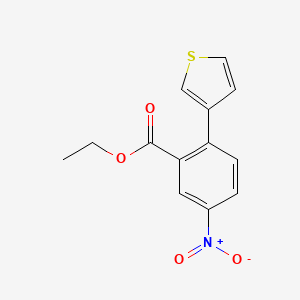
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate is an organic compound that belongs to the class of nitrobenzoates It features a benzoate ester group, a nitro group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitro-2-(thiophen-3-yl)benzoate typically involves the esterification of 5-nitro-2-(thiophen-3-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, basic conditions.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products Formed
Reduction: Ethyl 5-amino-2-(thiophen-3-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Ethyl 5-nitro-2-(thiophen-3-yl)sulfoxide or sulfone benzoate.
Scientific Research Applications
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound’s derivatives are studied for their antimicrobial and anticancer activities, contributing to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 5-nitro-2-(thiophen-3-yl)benzoate and its derivatives involves interactions with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiophene ring can also participate in π-π interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 5-nitro-2-(thiophen-3-yl)benzoate can be compared with other nitrobenzoates and thiophene-containing compounds:
Ethyl 5-nitrobenzoate: Lacks the thiophene ring, resulting in different electronic properties and biological activities.
Ethyl 2-(thiophen-3-yl)benzoate:
Ethyl 5-amino-2-(thiophen-3-yl)benzoate: The amino group provides different chemical reactivity and biological properties compared to the nitro group.
The uniqueness of this compound lies in the combination of the nitro group and thiophene ring, which imparts distinct electronic and steric characteristics, making it a valuable compound for various research applications.
Properties
CAS No. |
919087-91-5 |
|---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
ethyl 5-nitro-2-thiophen-3-ylbenzoate |
InChI |
InChI=1S/C13H11NO4S/c1-2-18-13(15)12-7-10(14(16)17)3-4-11(12)9-5-6-19-8-9/h3-8H,2H2,1H3 |
InChI Key |
ZDCWHMIDJQYHCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















